4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Overview
Description
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound with the molecular formula C7H6N4O It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable method includes the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process has been optimized to achieve a 55% overall yield in a two-vessel-operated process .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects.
Comparison with Similar Compounds
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities.
Brivanib alaninate: An antitumorigenic drug that also contains the pyrrolo[2,1-f][1,2,4]triazine structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound with the molecular formula CHNO and a molecular weight of approximately 163.14 g/mol. This compound features an amino group at the 4-position and an aldehyde functional group at the 7-position of the pyrrolo[2,1-f][1,2,4]triazine framework. Its unique structural arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Antiviral Properties
One of the most significant biological activities associated with this compound is its potential as an antiviral agent . The compound is structurally related to pyrrolo[2,1-f][1,2,4]triazines that serve as precursors for antiviral drugs like Remdesivir, which is utilized in treating RNA viral infections including COVID-19. The mechanism of action involves inhibition of RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication .
Antitumor Activity
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit potent cytotoxicity against cancer cells. For example, studies have shown that certain analogs with modifications at the 7-position can display significant antitumor activity in vitro . The cytotoxicity is often linked to mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes such as kinases that regulate cell proliferation and survival.
- Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells through increased activity of caspases .
Study on Cytotoxic Activity
A study published in 2018 explored the synthesis and biological evaluation of various pyrrolo[2,1-f][1,2,4]triazine derivatives. Among these compounds, those with specific substitutions demonstrated potent cytotoxic activity against several cancer cell lines. The study highlighted the importance of structural variations in enhancing biological efficacy .
Mechanistic Insights
Further research has indicated that certain derivatives can inhibit pathways critical for tumor growth. For instance, compounds from related classes have been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a role in cancer cell survival . This suggests a potential for developing targeted therapies based on the structural characteristics of this compound.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Pyrrolo[3,2-f][1,2]triazole | Structure | Antitumor activity |
5-Aminopyrrolo[3,2-f][1,2]triazine | Structure | Antiviral properties |
6-Aminopyrido[3',2':3,4]imidazo[5-b]pyridine | Structure | Anti-inflammatory effects |
This table illustrates how different structural modifications influence the biological activities of compounds within the same chemical family.
Properties
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6-2-1-5(3-12)11(6)10-4-9-7/h1-4H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIXBDHIDXLFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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